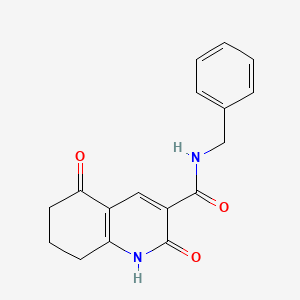

N-benzyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Description

N-Benzyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a synthetic heterocyclic compound featuring a hexahydroquinoline core modified with a benzyl-substituted carboxamide group. The benzyl group may enhance lipophilicity, influencing bioavailability and target binding, while the carboxamide moiety facilitates hydrogen bonding interactions with biological targets .

Properties

IUPAC Name |

N-benzyl-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c20-15-8-4-7-14-12(15)9-13(17(22)19-14)16(21)18-10-11-5-2-1-3-6-11/h1-3,5-6,9H,4,7-8,10H2,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHBNQSLPYIMACK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C(=O)N2)C(=O)NCC3=CC=CC=C3)C(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves the reaction of benzylamine with a quinoline derivative under specific conditions. One common method involves the use of ethyl 4-hydroxy-8-methyl-2-quinolone-3-carboxylate as a starting material, which is then reacted with benzylamine in the presence of a suitable catalyst and solvent under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or alkaline conditions to form carboxylic acid derivatives. This reaction is critical for modifying the compound’s pharmacokinetic properties:

-

Acidic Hydrolysis : Produces 3-carboxylic acid via cleavage of the amide bond at elevated temperatures (80–100°C) with HCl or H₂SO₄.

-

Alkaline Hydrolysis : Generates carboxylate salts using NaOH or KOH, often requiring reflux conditions.

Key Observation : Hydrolysis rates depend on steric hindrance from the N-benzyl group, which slightly slows reaction kinetics compared to non-substituted analogs.

Nucleophilic Substitution

The benzyl group and electron-deficient positions on the quinoline core participate in substitution reactions:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Benzyl Deprotection | H₂/Pd-C (10 atm, 25°C) | Debenzylated quinoline-3-carboxamide | |

| Aromatic Halogenation | Br₂/FeBr₃ (0°C, DCM) | 6-Bromo derivative |

These modifications enhance solubility or enable further functionalization for structure-activity relationship (SAR) studies.

Redox Reactions

The diketone moiety (positions 2 and 5) undergoes selective reduction:

-

NaBH₄/EtOH : Reduces the 5-keto group to a hydroxyl group, forming 5-hydroxy-2-oxo intermediate.

-

LiAlH₄/THF : Fully reduces both ketones to alcohols but risks over-reduction of the amide.

Oxidation with KMnO₄/H₂SO₄ converts the quinoline ring’s CH₂ groups to carbonyls, though this disrupts the hexahydro scaffold.

Condensation Reactions

The 2-keto group participates in Schiff base formation with primary amines:

textCompound + R-NH₂ → Quinoline-2-imine derivative + H₂O

Conditions : Reflux in ethanol (12–24 h), yields 60–85% depending on amine nucleophilicity. This reaction is utilized to introduce antimicrobial pharmacophores.

Research Findings from Structural Analogs

Studies on related hexahydroquinolinediones reveal:

-

Cyclization Reactions : Analogous compounds form fused pyridine rings under microwave-assisted conditions (150°C, 30 min) .

-

Receptor Binding : Substituents at position 3 (e.g., thiophene in compound 1-6 ) significantly modulate GPR41/GPR43 receptor affinity, highlighting the carboxamide’s role in target engagement .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of compounds related to N-benzyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide. For instance, a related compound known as AS-1 demonstrated broad-spectrum anticonvulsant activity across several animal seizure models. It was effective in the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (PTZ) test . The compound's favorable safety profile suggests its potential for treating various types of epilepsy.

1.2 Cholinesterase Inhibition

The compound has also been studied for its ability to inhibit acetylcholinesterase (AChE), an important enzyme in the nervous system. Inhibition of AChE can lead to increased levels of acetylcholine, which may enhance cognitive functions and have therapeutic implications for neurodegenerative diseases such as Alzheimer's. The binding affinity of related compounds has been quantified in studies showing low nanomolar Ki values .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step organic reactions that yield high-purity products. The structural characteristics include a hexahydroquinoline ring system that contributes to its biological activity.

Table 1: Synthesis Overview

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Addition | Benzylamine reacts with isocyanate |

| 2 | Rearrangement | Curtius rearrangement converts azide to isocyanate |

| 3 | Cyclization | Intramolecular cyclization forms the final product |

Case Studies and Research Findings

Several case studies illustrate the compound's applications:

3.1 Study on Anticonvulsant Properties

A study conducted on AS-1 revealed its effectiveness in various seizure models. The results indicated that AS-1 provided significant protection against seizures induced by PTZ and showed promise as a candidate for clinical development in epilepsy treatment .

3.2 Cholinesterase Inhibition Studies

Research focusing on the inhibition of AChE demonstrated that compounds similar to N-benzyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline exhibited strong inhibitory effects with Ki values in the nanomolar range. This suggests a potential therapeutic application in enhancing cognitive function through cholinergic pathways .

Future Directions in Research

The ongoing exploration of this compound and its derivatives is likely to expand into various therapeutic areas:

- Neuropharmacology : Further studies could elucidate mechanisms underlying its anticonvulsant effects.

- Cognitive Enhancement : Investigating its potential as a treatment for Alzheimer’s disease through cholinergic modulation.

- Drug Development : Optimizing the synthesis and structure to improve efficacy and reduce side effects.

Mechanism of Action

The mechanism of action of N-benzyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby affecting neurotransmission .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The hexahydroquinoline-3-carboxamide scaffold is highly versatile, with substituent variations significantly altering pharmacological profiles. Key analogs include:

Key Research Findings

Substituent Impact :

- Electron-Withdrawing Groups : Nitriles (e.g., 6-bromo-3-carbonitrile) increase reactivity but may reduce metabolic stability .

- Aromatic Substituents : Benzyl and pyridylmethyl groups enhance lipophilicity and target affinity, critical for CNS penetration (analgesics) or receptor binding (FFA3 modulators) .

- Halogens : Bromine or chlorine atoms improve binding to hydrophobic pockets in enzymes or receptors .

Polymorphism and Drug Development :

Polymorphic forms of Compound 2 (α vs. β) resulted in a twofold difference in analgesic efficacy, underscoring the need for rigorous crystallographic analysis during preformulation stages .

Therapeutic Potential: Analgesics: Compound 2’s α-form outperformed nabumetone and piroxicam in preclinical models . Anticancer Agents: Tamnorzatinib’s dimethoxyquinoline moiety enables kinase inhibition, a pathway less explored in other analogs .

Biological Activity

N-benzyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by a hexahydroquinoline core with a benzyl substituent and two carbonyl groups. Its molecular formula is CHNO, and it has a molecular weight of approximately 298.33 g/mol. The presence of the dioxo functional groups contributes to its reactivity and potential biological activity.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of compounds related to this compound. For instance, similar compounds have shown effectiveness in various animal models of epilepsy. In particular, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide demonstrated broad-spectrum anticonvulsant activity across several seizure models including the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test . This suggests that derivatives of the hexahydroquinoline structure may also exhibit similar properties.

Anticancer Activity

Compounds within this chemical class have been evaluated for their anticancer properties. For example, quinoline derivatives have shown selective cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and A498 (renal cancer) . The mechanism often involves inhibition of key enzymes like COX-2 and iNOS which are implicated in cancer progression .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many quinoline derivatives act as inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmission. For instance, certain derivatives have shown low nanomolar Ki values for AChE inhibition .

- Reactive Oxygen Species Modulation : Some studies indicate that these compounds can modulate oxidative stress by interacting with reactive oxygen species (ROS), potentially leading to reduced inflammation and improved cellular health .

- Cell Cycle Arrest : Anticancer activities are often linked to the ability of these compounds to induce cell cycle arrest in cancer cells. This is achieved through the modulation of various signaling pathways involved in cell proliferation.

Case Studies

A notable case study involved the synthesis and evaluation of a series of quinoline derivatives that included this compound analogs. These studies revealed significant differences in biological activity based on structural modifications. For example:

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Anticancer (MCF-7) | 12.5 | |

| Compound B | Anticonvulsant | 15 | |

| Compound C | AChE Inhibition | 0.015 |

This table summarizes the varying activities observed among different analogs of the compound.

Q & A

Q. How does polymorphism affect the biological activity of N-benzyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide?

Polymorphism significantly impacts the compound's analgesic efficacy. Two polymorphic forms (α and β) exhibit divergent activities: the α-form demonstrates high analgesic activity (e.g., 65% inhibition in the acetic acid writhing model), while the β-form shows reduced potency (e.g., 25% inhibition) . The α-form contains a triclinic crystalline phase linked to enhanced bioavailability, whereas the β-form lacks this phase, leading to diminished solubility and absorption . Methodological Insight : Use X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to characterize polymorphic phases. Pharmacological evaluation should employ standardized models (e.g., rodent acetic acid writhing) with controlled administration (e.g., oral suspension stabilized with Tween-80) .

Q. What pharmacological models are recommended for evaluating the compound’s analgesic activity?

The acetic acid-induced writhing test in rodents is a primary model, measuring abdominal contractions as a pain response. Activity is quantified as the percentage reduction in writhes compared to controls. For example, the α-form achieved 65% inhibition at 50 mg/kg, outperforming aspirin (40%) . Methodological Insight : Administer the compound orally as a fine aqueous suspension with Tween-80 to ensure uniform dispersion. Compare results to reference analgesics (e.g., aspirin or indomethacin) and validate statistical significance using ANOVA .

Q. What synthetic routes are reported for this compound?

The compound is synthesized via condensation of 4-hydroxyquinoline-2-one derivatives with benzylamine, following a protocol adapted from earlier methods . Key steps include refluxing in anhydrous ethanol and recrystallization from dimethylformamide (DMF) to isolate the α-form. Methodological Insight : Monitor reaction progress using thin-layer chromatography (TLC). Optimize crystallization conditions (e.g., solvent polarity, cooling rate) to favor the desired polymorph .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data caused by polymorphism?

Contradictions often arise from unintended polymorphic mixtures. To address this:

- Pre-synthesis : Standardize crystallization conditions (e.g., solvent choice, temperature) to yield phase-pure forms.

- Post-synthesis : Use powder X-ray diffraction (PXRD) and thermogravimetric analysis (TGA) to verify phase homogeneity.

- In vivo validation : Compare activity of isolated polymorphs in parallel experiments. For instance, the α-form’s ED₅₀ was 28 mg/kg, while the β-form required >100 mg/kg for similar effects .

Q. What strategies ensure polymorphic stability during storage and handling?

- Storage : Maintain α-form stability by storing in airtight containers with desiccants at 4°C. Avoid exposure to humidity, which can trigger phase transitions.

- Handling : Use gloveboxes under nitrogen atmosphere during formulation to prevent amorphous conversion.

- Monitoring : Conduct periodic PXRD scans to detect phase changes during long-term stability studies .

Q. How can computational methods aid in predicting polymorphic behavior?

Molecular docking and density functional theory (DFT) simulations can predict preferential crystal packing modes. For example, the α-form’s triclinic structure shows stronger hydrogen-bonding networks (C=O···H-N), correlating with higher thermal stability (melting point: 218°C vs. 205°C for β-form) . Methodological Insight : Pair computational predictions with experimental validation using single-crystal XRD to resolve atomic-level structural differences .

Key Recommendations for Researchers

- Characterization : Prioritize XRD and DSC for polymorph identification.

- Biological Assays : Use controlled administration methods (e.g., Tween-80 suspensions) to minimize variability.

- Stability : Implement rigorous storage protocols and periodic phase monitoring.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.